molecular formula C7H5N3O2 B567486 7-Nitro-1H-pyrrolo[3,2-c]pyridine CAS No. 1357980-43-8

7-Nitro-1H-pyrrolo[3,2-c]pyridine

Cat. No. B567486
CAS RN: 1357980-43-8
M. Wt: 163.136
InChI Key: YJRIZPDKNHISKT-UHFFFAOYSA-N
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Description

“7-Nitro-1H-pyrrolo[3,2-c]pyridine” is a nitrogen-containing heterocyclic compound. It contains a pyrrole ring, which is a five-membered ring with two double bonds and one nitrogen atom, and a pyridine ring, which is a six-membered ring with two double bonds and one nitrogen atom . The “nitro” group attached to the seventh position of the ring system indicates the presence of a nitro functional group (-NO2), which is a common group in organic chemistry known for its reactivity.


Molecular Structure Analysis

The molecular structure of “7-Nitro-1H-pyrrolo[3,2-c]pyridine” would consist of a fused ring system with the nitro group attached. The presence of nitrogen in the ring system and the nitro group would impart polarity to the molecule .


Chemical Reactions Analysis

The reactivity of “7-Nitro-1H-pyrrolo[3,2-c]pyridine” would be influenced by the nitro group and the nitrogen atoms in the ring system. The nitro group is electron-withdrawing, which means it would decrease the electron density in the rest of the molecule, potentially making the compound susceptible to nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Nitro-1H-pyrrolo[3,2-c]pyridine” would depend on its exact molecular structure. The presence of the nitro group and the nitrogen atoms in the ring system would likely make the compound polar and potentially increase its solubility in polar solvents .

Scientific Research Applications

  • Synthesis and Modification : A study by Figueroa‐Pérez et al. (2006) describes the use of 6-Chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine as a versatile building block for synthesizing 4-substituted 7-azaindole derivatives, indicating potential applications in creating modified compounds for various purposes (Figueroa‐Pérez, Bennabi, Schirok, & Thutewohl, 2006).

  • Chemical Reactions and Derivatives : Klemm et al. (1985) investigated the oxidation of Thieno[3,2-b]pyridine to produce various derivatives, including 7-nitro-N-oxide, demonstrating the compound's versatility in forming different chemical structures (Klemm, Louris, Boisvert, Higgins, & Muchiri, 1985).

  • Charge-Transfer Complexes : Bailey, Heaton, and Murphy (1971) found that 7-Nitro[1,2,5]oxadiazolo[3,4-c]pyridine 3-oxide forms charge-transfer complexes with aromatic hydrocarbons, suggesting potential applications in materials science or electronics (Bailey, Heaton, & Murphy, 1971).

  • Pyrrolo-Fused Heteroaromatic Compounds : Gorugantula et al. (2010) reported a palladium-catalyzed method to prepare pyrrolo-fused heteroaromatic molecules, indicating the compound's role in synthesizing complex organic structures (Gorugantula, Carrero‐Martinez, Dantale, & Söderberg, 2010).

  • Antiviral and Antioxidant Activities : Sudhamani et al. (2016) synthesized new sulfonamide and carbamate derivatives of 7-azaindole, evaluating their anti-TMV (tobacco mosaic virus) and antioxidant activities. This suggests potential applications in pharmaceuticals and agriculture (Sudhamani, Basha, Reddy, Sreedhar, Adam, & Raju, 2016).

  • Fungicidal Activity : Minakata et al. (1997) explored the fungicidal activity of 7-azaindole derivatives against Pyricularia oryzae, a fungus causing rice blast. They found a correlation between inhibitory activity and ionization potentials, indicating the compound's potential in developing fungicides (Minakata, Hamada, Komatsu, Tsuboi, Kikuta†, & Ohshiro, 1997).

Safety And Hazards

The safety and hazards of “7-Nitro-1H-pyrrolo[3,2-c]pyridine” would depend on its reactivity and potential biological activity. Compounds with nitro groups can be potentially explosive and should be handled with care .

properties

IUPAC Name

7-nitro-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-10(12)6-4-8-3-5-1-2-9-7(5)6/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRIZPDKNHISKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=NC=C21)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Nitro-1H-pyrrolo[3,2-c]pyridine

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